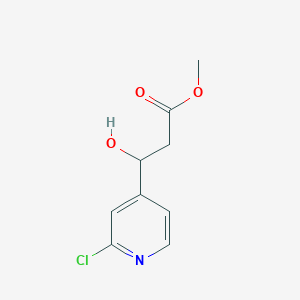
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring attached to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate typically involves the reaction of 2-chloropyridine with a suitable esterification agent. One common method involves the use of methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-oxopropanoate.
Reduction: Formation of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropanoate group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is unique due to its specific combination of a chloropyridine ring and a hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate is a chemical compound that has gained attention for its potential biological activities. This compound features a chloropyridine moiety, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₁O₃ |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antitumor Activity
Research has indicated that compounds containing the chloropyridine structure can exhibit significant antitumor properties. In a study focused on derivatives of 2-chloropyridine, several compounds demonstrated potent antiproliferative effects against gastric cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics . Specifically, the incorporation of the hydroxyl propanoate group may enhance interactions with biological targets, potentially leading to improved efficacy.
The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cancer progression and inflammation. The chloropyridine moiety is known to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to proteins and enzymes .
Anti-inflammatory Properties
In addition to its antitumor potential, preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in vitro, indicating a possible mechanism for reducing inflammation .
Study on Antiproliferative Effects
A series of experiments conducted on various derivatives of the chloropyridine scaffold revealed that certain modifications, including the addition of hydroxyl groups, significantly enhanced their antiproliferative activity against cancer cell lines such as SGC-7901. The study utilized both cell viability assays and molecular docking simulations to elucidate the binding interactions within the active sites of target proteins involved in tumor growth .
In Vivo Studies
Further investigations into the anti-inflammatory effects were conducted using animal models. In these studies, treatment with this compound resulted in decreased levels of inflammatory markers in serum and tissues following lipopolysaccharide (LPS) stimulation. This suggests that the compound may effectively modulate immune responses through inhibition of NF-κB and MAPK pathways .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 3-(2-chloropyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9(13)5-7(12)6-2-3-11-8(10)4-6/h2-4,7,12H,5H2,1H3 |
InChI Key |
UVBABWFKFFWUQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















